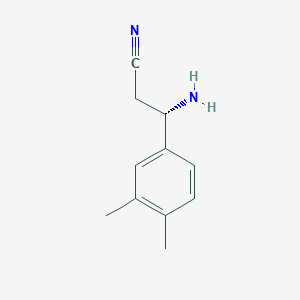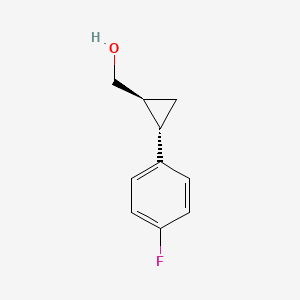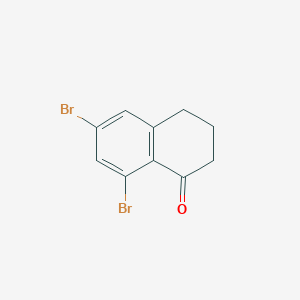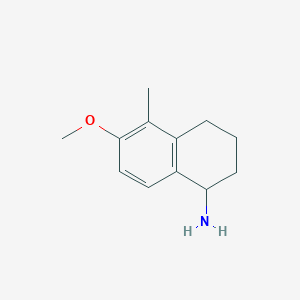
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 6-methoxy-1-tetralone with methylamine under reductive amination conditions . The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines .
Aplicaciones Científicas De Investigación
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole:
Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-:
Uniqueness
6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific structural features, such as the presence of a methoxy group at the 6th position and a methyl group at the 5th position on the naphthalene ring. These structural characteristics influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3 |
Clave InChI |
YRUZJZCEYFBQMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1CCCC2N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![(2S)-2-{2-cyclohexyl-2-[(pyrazin-2-yl)formamido]acetamido}-3,3-dimethylbutanoic acid](/img/structure/B13035964.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
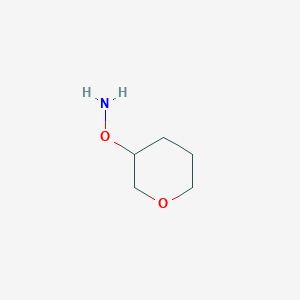
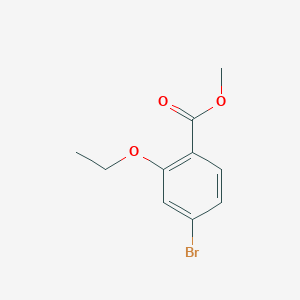
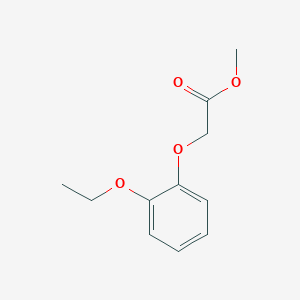
![N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13036010.png)
